4-Nitrophenyl 4-(dimethylamino)benzoate
Overview
Description
4-Nitrophenyl 4-(dimethylamino)benzoate is an organic compound with the chemical formula C₁₅H₁₄N₂O₄ It is a type of ester that features both a nitrophenyl group and a dimethylaminobenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nitrophenyl 4-(dimethylamino)benzoate can be synthesized through the esterification reaction between 4-nitrophenol and 4-(dimethylamino)benzoic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 4-(dimethylamino)benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acidic or basic conditions, resulting in the formation of 4-nitrophenol and 4-(dimethylamino)benzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 4-nitrophenol and 4-(dimethylamino)benzoic acid.
Reduction: 4-aminophenyl 4-(dimethylamino)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitrophenyl 4-(dimethylamino)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Employed in enzyme assays to study esterases and other hydrolytic enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 4-(dimethylamino)benzoate involves its interaction with specific molecular targets, such as enzymes. For example, in enzyme assays, the compound is hydrolyzed by esterases, resulting in the release of 4-nitrophenol, which can be quantitatively measured. The nitrophenyl group acts as a chromophore, allowing for easy detection and analysis of the reaction.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl acetate: Another ester with a nitrophenyl group, commonly used in enzyme assays.
4-Nitrophenyl benzoate: Similar structure but lacks the dimethylamino group, used in organic synthesis.
4-Dimethylaminobenzoic acid: The parent acid of the ester, used in various chemical reactions.
Uniqueness
4-Nitrophenyl 4-(dimethylamino)benzoate is unique due to the presence of both the nitrophenyl and dimethylamino groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(4-nitrophenyl) 4-(dimethylamino)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-16(2)12-5-3-11(4-6-12)15(18)21-14-9-7-13(8-10-14)17(19)20/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXQLZJPJUGTSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20297697 | |
Record name | 4-nitrophenyl 4-(dimethylamino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20297697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15023-66-2 | |
Record name | NSC117367 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117367 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-nitrophenyl 4-(dimethylamino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20297697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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